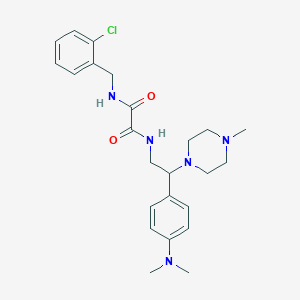
N1-(2-chlorobenzyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-chlorobenzyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C24H32ClN5O2 and its molecular weight is 458. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-(2-chlorobenzyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, identified by its CAS number 941869-47-2, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C24H32ClN5O2
- Molecular Weight : 458.0 g/mol
- Key Functional Groups : The compound features a chlorobenzyl group, dimethylamino phenyl moiety, and a piperazine ring, contributing to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may modulate the activity of specific enzymes or receptors involved in neurotransmission and cellular signaling pathways. The presence of the dimethylamino group is particularly relevant for enhancing lipophilicity, which may facilitate better membrane penetration and receptor binding.
Antitumor Activity
Recent investigations into the antitumor properties of similar oxalamide derivatives indicate that compounds with structural similarities exhibit cytotoxic effects against various cancer cell lines. For instance, a study on related compounds demonstrated IC50 values in the micromolar range against breast cancer cells, suggesting potential for further development in oncology applications .
Neuropharmacological Effects
The dimethylamino and piperazine groups are known to influence neuropharmacological properties. Compounds with such moieties have been studied for their effects on neurotransmitter systems, potentially offering therapeutic benefits in treating conditions like depression and anxiety. The specific interactions of this compound with serotonin and dopamine receptors warrant further exploration.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C24H32ClN5O2 | Chlorobenzyl, Dimethylamino, Piperazine | Potential antitumor and neuropharmacological effects |
| N1-(4-chlorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide | C23H30ClN5O2 | Similar functional groups | Investigated for similar biological activities |
| N1-(3-chlorobenzyl)-N2-(2-(4-(dimethylamino)phenyl)-2-pyrrolidin-1-ylethyl)oxalamide | C23H30ClN5O2 | Variations in side chains | Different pharmacological profile |
Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer properties of oxalamide derivatives similar to N1-(2-chlorobenzyl)-N2... The results indicated significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 0.5 to 5 µM. This suggests that modifications in the chemical structure can enhance or diminish biological efficacy .
Study 2: Neuropharmacology
Research focusing on compounds containing dimethylaminophenyl groups revealed their potential in modulating serotonin levels, which could be beneficial in treating mood disorders. The study highlighted the importance of structural modifications in enhancing receptor affinity and selectivity.
科学研究应用
Research indicates that compounds similar to N1-(2-chlorobenzyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide may exhibit significant biological activities, including:
- Enzyme Inhibition : Studies suggest that this compound could inhibit specific enzyme pathways, which may be beneficial in treating diseases where these pathways are dysregulated.
- Receptor Modulation : The compound may interact with various receptors, potentially leading to therapeutic effects in conditions such as cancer or neurological disorders.
Cancer Research
Several studies have explored the potential of oxalamide derivatives in cancer treatment. The mechanism of action often involves the modulation of signaling pathways critical for tumor growth and survival. This compound could serve as a lead compound for developing new anticancer agents.
Neuropharmacology
Given its structural features, this compound may also have applications in neuropharmacology. The dimethylamino group can enhance binding affinity to neurotransmitter receptors, suggesting potential use in treating psychiatric disorders or neurodegenerative diseases.
Data Table: Summary of Research Findings
属性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32ClN5O2/c1-28(2)20-10-8-18(9-11-20)22(30-14-12-29(3)13-15-30)17-27-24(32)23(31)26-16-19-6-4-5-7-21(19)25/h4-11,22H,12-17H2,1-3H3,(H,26,31)(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCXXVBFIQHNOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=CC=C2Cl)C3=CC=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













